(+/-)-Ambrisentan is a propanoic acid-based endothelin receptor antagonist (ERA), classified as a dual endothelin receptor antagonist due to its ability to block both endothelin receptor A (ETA) and endothelin receptor B (ETB). [] It is a synthetic molecule designed for research purposes, particularly in investigating the role of the endothelin system in various physiological and pathological processes.
Pulmonary Arterial Hypertension (PAH) Research: Ambrisentan is extensively used in preclinical studies to investigate its potential as a therapeutic agent for PAH. [, , , , , , , , , , , , , , , , , , , , , , , , , ] These studies examine its effects on pulmonary vascular remodeling, right ventricular hypertrophy, exercise capacity, and hemodynamic parameters in various animal models of PAH.
Renal Protection in Sickle Cell Disease: Research suggests that long-term ETA receptor antagonism with ambrisentan provides significant renal protection in humanized sickle cell disease mice. [] The treatment preserved glomerular filtration rate, prevented proteinuria, and attenuated glomerulosclerosis and tubular injury. []
Investigating the differential effects of selective versus dual endothelin receptor antagonism: This research aims to determine whether blocking only ETA or both ETA and ETB offers advantages in treating various conditions. []
Developing more potent and selective endothelin receptor antagonists: This research seeks to create compounds with improved efficacy and reduced side effects compared to existing ERAs. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: